2-Methylnon-4-EN-3-one
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Overview
Description
2-Methylnon-4-EN-3-one, also known as 2-methyl-2-nonen-4-one, is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol It is a ketone with a double bond, making it a part of the enone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-4-EN-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methyl-2-nonenal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-methyl-2-nonenal. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methylnon-4-EN-3-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted enones and other derivatives.
Scientific Research Applications
2-Methylnon-4-EN-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylnon-4-EN-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s enone group allows it to act as an electrophile, facilitating nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-nonenal: A closely related compound with similar chemical properties but differing in the position of the double bond.
2-Methyl-2-nonanol: A reduced form of 2-Methylnon-4-EN-3-one, lacking the enone group.
2-Methyl-2-nonanoic acid: An oxidized derivative of this compound.
Uniqueness
Its ability to undergo various chemical reactions and its role as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
11072-28-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylnon-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
ILFXMKNCKSZVSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=O)C(C)C |
Origin of Product |
United States |
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